Nemifitide ditriflutate

Descripción general

Descripción

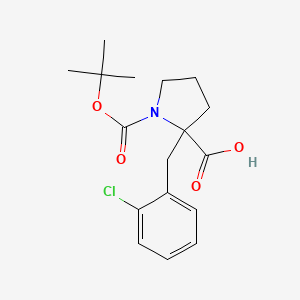

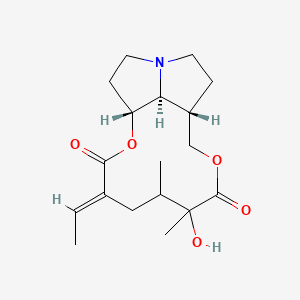

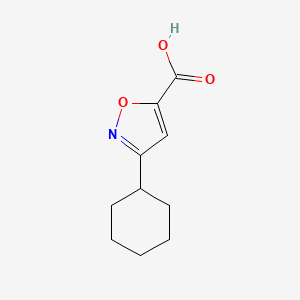

Nemifitide ditriflurato: es un compuesto peptídico sintético desarrollado por Tetragenex Pharmaceuticals, Inc. Funciona como un inhibidor del transportador de serotonina (SERT) y un antagonista del receptor 5-hidroxitriptamina 2A (5-HT2A). Este compuesto ha sido investigado principalmente por su potencial en el tratamiento del trastorno depresivo mayor .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de nemifitide ditriflurato implica el ensamblaje de su cadena peptídica a través de la síntesis de péptidos en fase sólida (SPPS). Este método permite la adición secuencial de aminoácidos protegidos a una cadena peptídica creciente anclada a una resina sólida. El proceso típicamente incluye:

Reacciones de acoplamiento: Usando reactivos como N,N'-diisopropilcarbodiimida (DIC) y hidroxi-benzotriazol (HOBt) para facilitar la formación de enlaces peptídicos.

Pasos de desprotección: Eliminando grupos protectores de los aminoácidos utilizando ácido trifluoroacético (TFA) o reactivos similares.

Escisión de la resina: El péptido final se escinde de la resina usando un cóctel de escisión, que a menudo contiene TFA, agua y captadores como triisopropilsilano (TIS).

Métodos de producción industrial: La producción a escala industrial de nemifitide ditriflurato seguiría principios similares, pero con optimizaciones para la escala, el rendimiento y la pureza. Esto podría incluir sintetizadores de péptidos automatizados, cromatografía líquida de alto rendimiento (HPLC) para la purificación y liofilización para la formulación final del producto.

Análisis De Reacciones Químicas

Tipos de reacciones: Nemifitide ditriflurato puede sufrir varias reacciones químicas, incluyendo:

Oxidación: Posible oxidación de las cadenas laterales de los aminoácidos, particularmente los residuos de metionina y cisteína.

Reducción: Reducción de los puentes disulfuro si están presentes.

Sustitución: Reacciones de sustitución nucleofílica que involucran cadenas laterales de aminoácidos como la lisina.

Reactivos y condiciones comunes:

Oxidación: Peróxido de hidrógeno (H2O2) u otros agentes oxidantes.

Reducción: Ditiotreitol (DTT) o tris(2-carboxietil)fosfina (TCEP).

Sustitución: Nucleófilos como aminas o tioles en condiciones suaves.

Productos principales: Los productos principales de estas reacciones dependerían de los residuos específicos de aminoácidos involucrados y de las condiciones de reacción. Por ejemplo, la oxidación de la metionina produciría sulfóxido de metionina.

Aplicaciones Científicas De Investigación

Química: Nemifitide ditriflurato se utiliza en la investigación para estudiar técnicas de síntesis de péptidos y el desarrollo de terapias basadas en péptidos.

Biología: En la investigación biológica, sirve como una herramienta para investigar el papel de los receptores y transportadores de serotonina en varios procesos fisiológicos y patológicos.

Medicina: La principal aplicación médica de nemifitide ditriflurato ha sido en el tratamiento del trastorno depresivo mayor. Los ensayos clínicos han explorado su eficacia y perfil de seguridad .

Industria: En la industria farmacéutica, nemifitide ditriflurato es un candidato para el desarrollo de nuevas terapias antidepresivas, particularmente para la depresión resistente al tratamiento .

Mecanismo De Acción

Nemifitide ditriflurato ejerce sus efectos antagonizando el receptor 5-HT2A e inhibiendo el transportador de serotonina (SERT). Esta acción dual aumenta los niveles de serotonina en la hendidura sináptica y modula la actividad del receptor de serotonina, lo que se cree que contribuye a sus efectos antidepresivos . Las vías moleculares exactas involucradas aún están bajo investigación, pero probablemente influya en varias cascadas de señalización descendentes relacionadas con la regulación del estado de ánimo.

Comparación Con Compuestos Similares

Compuestos similares:

Factor inhibidor de melanocitos (MIF-1): Un péptido con una estructura similar y efectos antidepresivos.

Sertralina: Un inhibidor selectivo de la recaptación de serotonina (ISRS) utilizado para tratar la depresión.

Risperidona: Un antipsicótico atípico que también actúa sobre los receptores de serotonina.

Singularidad: Nemifitide ditriflurato es único debido a su doble mecanismo de acción como inhibidor de SERT y antagonista del receptor 5-HT2A. Esta combinación no se encuentra comúnmente en otros antidepresivos, que generalmente solo se dirigen a una de estas vías .

Propiedades

IUPAC Name |

(2S,4R)-1-[(2S)-2-amino-3-(4-fluorophenyl)propanoyl]-N-[(2S)-1-[[2-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-4-hydroxypyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H43FN10O6.2C2HF3O2/c34-20-9-7-18(8-10-20)12-23(35)32(50)44-17-21(45)14-27(44)31(49)43-25(6-3-11-39-33(37)38)30(48)41-16-28(46)42-26(29(36)47)13-19-15-40-24-5-2-1-4-22(19)24;2*3-2(4,5)1(6)7/h1-2,4-5,7-10,15,21,23,25-27,40,45H,3,6,11-14,16-17,35H2,(H2,36,47)(H,41,48)(H,42,46)(H,43,49)(H4,37,38,39);2*(H,6,7)/t21-,23+,25+,26+,27+;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXCFOJXOLMOPRK-QOXNQHIRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)N)C(=O)C(CC4=CC=C(C=C4)F)N)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CN([C@@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N)C(=O)[C@H](CC4=CC=C(C=C4)F)N)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H45F7N10O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

922.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204992-09-6 | |

| Record name | Nemifitide ditriflutate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0204992096 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NEMIFITIDE DITRIFLUTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27454M5E8Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[[5-(6-Aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] (2,3,4-trihydroxy-5-oxopentyl) hydrogen phosphate](/img/structure/B1599332.png)